2-{1-[8,9-dimethyl-7-(4-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[8,9-DIMETHYL-7-(4-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[8,9-DIMETHYL-7-(4-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the pyridyl and isoindole moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[8,9-DIMETHYL-7-(4-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
2-{1-[8,9-DIMETHYL-7-(4-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity, which may allow it to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{1-[8,9-DIMETHYL-7-(4-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Share a similar heterocyclic structure and are known for their biological activity.
Pyrrolo[2,3-d]pyrimidines: Another class of compounds with a similar core structure, often investigated for their medicinal properties.
Triazolopyrimidines: Compounds with a triazole and pyrimidine ring system, similar to the core structure of the compound .
Uniqueness
2-{1-[8,9-DIMETHYL-7-(4-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of multiple heterocyclic rings and the presence of both pyridyl and isoindole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H23N7O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[1-[11,12-dimethyl-10-(4-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H23N7O2/c1-5-19(33-25(34)17-8-6-7-9-18(17)26(33)35)22-29-24-21-15(3)16(4)32(20-12-14(2)10-11-27-20)23(21)28-13-31(24)30-22/h6-13,19H,5H2,1-4H3 |
InChI Key |
OXBIAZNCVFGIOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN2C=NC3=C(C2=N1)C(=C(N3C4=NC=CC(=C4)C)C)C)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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